physicochemical properties of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
physicochemical properties of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
An In-Depth Technical Guide to the Physicochemical Profiling and Pharmacological Application of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Executive Summary
As a Senior Application Scientist navigating the complex landscape of drug discovery, I frequently encounter molecular scaffolds that serve as the backbone for novel therapeutics. Among these, 1,4-benzoxazines represent a highly privileged scaffold due to their fascinating pharmacological profile and broad spectrum of biological activities[1]. Specifically, 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 1267701-87-0) [2] is a highly specialized derivative that has garnered significant attention.
The strategic placement of a fluorine atom at the C8 position and a methyl group at the C2 position is not arbitrary; it is a masterclass in rational drug design. This whitepaper dissects the physicochemical properties, synthetic methodologies, and pharmacological applications of this compound, providing researchers with a robust, self-validating framework for its utilization in drug development, particularly in the modulation of TNF-α activity[3].
Structural & Physicochemical Profiling
Understanding the physicochemical properties of a compound is the first step in predicting its pharmacokinetic behavior (ADME). The structural modifications of this specific benzoxazinone derivative dictate its molecular behavior:
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The Fluorine Effect (C8): The high electronegativity of the fluorine atom exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent N4 amine, subtly increasing its hydrogen-bond donor capacity. More importantly, fluorine substitution at the aromatic ring blocks oxidative metabolism by hepatic cytochrome P450 enzymes, significantly extending the molecule's biological half-life.
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The Methyl Group (C2): The introduction of a methyl group at the C2 position creates a chiral center. This stereochemical feature is critical for three-dimensional target engagement, allowing the molecule to fit precisely into asymmetric protein binding pockets.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Scientific Significance |
| CAS Registry Number | 1267701-87-0[2] | Unique identifier for precise literature and procurement tracking. |
| Molecular Formula | C9H8FNO2 | Defines atomic composition; essential for exact mass calculation. |
| Molecular Weight | 181.16 g/mol | Low MW ensures high ligand efficiency and favorable ligand-lipophilicity efficiency (LLE). |
| Topological Polar Surface Area | 38.3 Ų | Facilitates excellent membrane permeability, including potential blood-brain barrier (BBB) crossing. |
| H-Bond Donors / Acceptors | 1 / 2 | Adheres strictly to Lipinski’s Rule of 5, optimizing oral bioavailability. |
| Estimated LogP | 1.50 - 2.00 | Perfectly balances aqueous solubility with lipid membrane partitioning. |
Mechanistic Pharmacology: TNF-α Modulation
Substituted 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives are potent modulators of human Tumor Necrosis Factor-alpha (TNF-α) activity[3]. TNF-α is a master proinflammatory cytokine implicated in a host of autoimmune and inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease[3].
Unlike traditional monoclonal antibodies that sequester TNF-α, small-molecule benzoxazinones act via allosteric modulation. They bind to the TNF-α trimer, inducing a conformational shift that physically prevents the cytokine from engaging with the TNFR1 and TNFR2 receptors[3]. This upstream intervention effectively halts the downstream NF-κB inflammatory cascade.
Figure 1: Mechanistic pathway of TNF-α modulation by the benzoxazinone derivative.
Chemical Synthesis & Derivatization Workflow
Many reported methodologies for the synthesis of benzoxazinones suffer from drawbacks such as harsh reaction conditions or the need for strong basic reagents[1]. To circumvent this, the following protocol utilizes a streamlined, two-step one-pot approach that maximizes yield while preserving stereochemical integrity.
Step-by-Step Synthetic Protocol
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N-Acylation: Dissolve 2-amino-6-fluorophenol (1.0 eq) in anhydrous dichloromethane (CH2Cl2). Add triethylamine (TEA, 1.2 eq) to act as an acid scavenger. Dropwise, add 2-bromopropanoyl chloride (1.1 eq) at 0°C.
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Causality: The low temperature ensures that the more nucleophilic amine reacts preferentially over the phenol, preventing unwanted O-acylation.
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In-Process Validation (Self-Validating Step): Withdraw a 10 µL aliquot and analyze via LC-MS. The complete disappearance of the starting material mass peak and the appearance of the bromo-intermediate peak must be confirmed before proceeding. This prevents complex mixtures in the next step.
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Intramolecular O-Alkylation: Remove the CH2Cl2 under reduced pressure and reconstitute the intermediate in dimethylformamide (DMF). Add anhydrous potassium carbonate (K2CO3, 2.0 eq) and heat to 80°C for 4 hours.
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Causality: DMF is a polar aprotic solvent that leaves the phenoxide ion highly nucleophilic (unsolvated), driving the SN2 displacement of the bromide to close the 1,4-oxazine ring efficiently.
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Figure 2: Step-by-step synthetic workflow for the substituted benzoxazinone core.
Experimental Protocols for Physicochemical Validation
While computational models provide excellent estimates, physical validation of thermodynamic solubility and the partition coefficient (LogP) is mandatory for regulatory submissions. The following shake-flask method coupled with HPLC-UV is designed as a self-validating system.
Thermodynamic LogP Determination Protocol
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Phase Saturation: Vigorously stir equal volumes of 1-octanol and phosphate buffer (pH 7.4) for 24 hours, then separate the phases.
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Causality: Pre-saturating the solvents prevents volume shifts during the actual partitioning experiment, which would otherwise skew the concentration calculations.
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Equilibration: Dissolve exactly 1.0 mg of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one in 10 mL of the pre-saturated buffer. Add 10 mL of pre-saturated 1-octanol. Rotate the vial at 25°C for 48 hours to ensure true thermodynamic equilibrium.
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Phase Separation & Quantification: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions. Carefully sample both the aqueous and octanol layers. Quantify the compound in both phases using HPLC-UV at its maximum absorbance wavelength (λmax).
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Data Validation (Self-Validating Step): Calculate the mass balance. The total mass of the compound quantified in the aqueous phase plus the octanol phase must equal the initial 1.0 mg spike (±5%) .
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Causality: If the mass balance fails, it indicates that the compound either degraded during the 48-hour incubation, formed an insoluble aggregate at the interface, or adsorbed to the glass vial. A failed mass balance automatically invalidates the LogP calculation, ensuring that only trustworthy data moves forward.
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References
- Title: Benzoxazinone derivatives and analogues thereof as modulators of tnf activity (WO2016198400A1)
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Title: Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines Source: ResearchGate / Molecules URL: [Link]
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Title: Synthesis and Antimicrobial Activity of Some Novel 2,6,7-Trisubstituted 2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives Source: ResearchGate / ChemInform URL: [Link]
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Title: Benzoxazines as new human topoisomerase I inhibitors and potential poisons Source: PubMed Central (PMC) URL: [Link]
